Mitotane, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mitotane, (R)- is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 320 g/mol. The purity is usually 95%.

BenchChem offers high-quality Mitotane, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitotane, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Case Studies

Several case studies illustrate the effectiveness of mitotane in clinical settings:

- Case Study 1 : A 36-year-old male with advanced metastatic ACC exhibited a significant reduction in tumor size following treatment with mitotane combined with etoposide, highlighting its potential in multi-drug regimens .

- Case Study 2 : In a cohort of patients treated with mitotane post-surgery for ACC, survival rates were markedly higher (56% survival at five years) when therapy was initiated immediately after surgery compared to delayed initiation .

Safety and Adverse Effects

While mitotane is generally well-tolerated, it can cause adverse effects such as hepatotoxicity and hematological changes. Monitoring plasma levels is crucial to minimize toxicity while maximizing therapeutic effects .

Recent Research Findings

Recent studies have focused on optimizing mitotane therapy through pharmacogenomic analyses and sensitivity testing:

- Pharmacogenomic Insights : Research has identified molecular biomarkers that predict response to mitotane therapy, aiding in personalized treatment approaches for ACC patients .

- In Vitro Sensitivity Testing : Studies using patient-derived ACC cells have demonstrated varying sensitivity to mitotane, emphasizing the need for tailored therapeutic strategies based on individual tumor characteristics .

Analyse Des Réactions Chimiques

Metabolic Pathways

Mitotane (R)-enantiomer undergoes two primary metabolic reactions mediated by cytochrome P450 enzymes:

The β-hydroxylation pathway generates a highly reactive acyl chloride intermediate (DDAC) that binds mitochondrial proteins in adrenal cells, disrupting sterol O-acyltransferase 1 (SOAT1) activity . This reaction is oxygen-dependent and requires NADPH cofactors .

Stereospecific Reaction Dynamics

While most studies address racemic mitotane, the (R)-enantiomer shows distinct reactivity:

The (R)-enantiomer's β-hydroxylation occurs preferentially in adrenal mitochondria due to localized CYP11B1 expression . This stereochemical preference enhances adrenal-specific toxicity compared to other tissues .

Key Enzymatic Interactions

CYP2B6 Polymorphism Effects

Genetic variants significantly influence reaction outcomes:

These polymorphisms necessitate therapeutic drug monitoring, as DDAC overproduction causes irreversible ER stress in adrenal cells .

Reactive Intermediate Chemistry

The transient DDAC intermediate participates in three reaction pathways:

- Protein Adduct Formation

- Hydrolysis

- Glutathione Conjugation

Pharmacokinetic Interactions

Mitotane (R)-enantiomer induces hepatic enzymes, altering its own metabolism:

| Induced Enzyme | Fold Induction | Impact on Metabolism |

|---|---|---|

| CYP3A4 | 5.8x | Accelerates α-hydroxylation |

| UGT2B7 | 3.2x | Enhances DDA glucuronidation |

Propriétés

Numéro CAS |

164203-73-0 |

|---|---|

Formule moléculaire |

C14H10Cl4 |

Poids moléculaire |

320 g/mol |

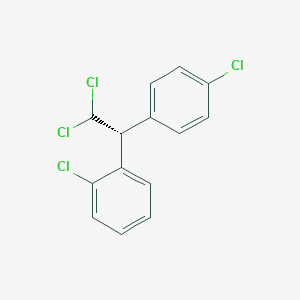

Nom IUPAC |

1-chloro-2-[(1R)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m1/s1 |

Clé InChI |

JWBOIMRXGHLCPP-CYBMUJFWSA-N |

SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

SMILES isomérique |

C1=CC=C(C(=C1)[C@@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Key on ui other cas no. |

164203-73-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.